3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the thienopyrimidine family. This class of compounds is recognized for its diverse biological activities and structural similarities to purines, which are fundamental components of nucleic acids. The compound has gained attention in medicinal chemistry for its potential therapeutic applications, particularly in oncology and infectious diseases. Its chemical identity is defined by the CAS number 1255782-84-3 and a molecular weight of 272.32 g/mol with the molecular formula .
The synthesis of 3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step processes. One common method includes the Gewald reaction, which leads to the formation of thienopyrimidine derivatives through cyclization reactions involving α-cyanoesters and thioketones .
The synthesis may require specific reaction conditions including temperature control and the use of solvents that facilitate the reaction. The process often involves:
The molecular structure of 3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione features a thieno[3,2-d]pyrimidine ring system with a dimethylphenyl substituent at the 3-position. The compound's structure can be represented as follows:
Key structural data includes:
The compound participates in various chemical reactions typical for thienopyrimidine derivatives. These include:
The reactivity of this compound can be attributed to its electron-rich thienopyrimidine core, which can undergo electrophilic aromatic substitution or addition reactions depending on the conditions employed .
The mechanism of action for 3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione primarily involves its interaction with specific enzymes. It has been shown to inhibit d-Dopachrome Tautomerase (D-DT), an enzyme implicated in certain cancer pathways. The binding occurs at the active site of D-DT, effectively blocking its activity and leading to reduced cell proliferation in cancer models .
Research indicates that this compound's inhibitory effects on D-DT activity can lead to significant reductions in tumor growth rates in vitro .
While specific physical properties such as boiling point and melting point have not been widely documented, it is noted that:
The chemical properties include:
Relevant analyses often involve spectroscopic methods (e.g., NMR, IR) to confirm structural integrity and purity .
3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is utilized in various scientific fields:
Thieno[3,2-d]pyrimidine is a fused bicyclic heterocycle featuring a thiophene ring annulated to the pyrimidine ring at the [3,2-d] position. This scaffold exhibits distinct electronic properties due to the electron-rich sulfur atom in the thiophene moiety, which enhances π-π stacking interactions with biological targets. Its molecular geometry closely resembles purine nucleobases (adenine/guanine), functioning as a bioisostere that enables competitive binding at enzyme active sites involved in nucleotide metabolism and signaling pathways [1] [3]. The hydrogen-bonding capacity of the pyrimidine-2,4-dione (uracil-like) moiety—with carbonyl groups acting as hydrogen-bond acceptors and N-H groups as donors—facilitates targeted molecular recognition. This versatility underpins its broad pharmacological profile, including anticancer, antimicrobial, anti-inflammatory, and kinase-modulating activities [1] [4]. For example, derivatives substituted at N3 and C6 positions have demonstrated nanomolar inhibition of kinases like JAK1 and growth factors implicated in cancer proliferation [4].
Table 1: Key Structural Features and Functional Roles of Thieno[3,2-d]pyrimidine
Structural Element | Chemical Property | Biological Role |
---|---|---|
Thiophene sulfur | Electron-rich heteroatom | Enhances π-stacking with hydrophobic enzyme pockets |
Pyrimidine-2,4-dione | Hydrogen-bond donor/acceptor | Mimics purines; binds catalytic sites of kinases |
N3 position | Site for alkylation/arylation | Modulates target selectivity and potency |
C6 position | Electrophilic center | Accommodates aryl/heteroaryl pharmacophores |
The medicinal exploration of thieno[3,2-d]pyrimidines originated in the 1970s with studies on diaminothienopyrimidines as dihydrofolate reductase (DHFR) inhibitors targeting Pneumocystis and Toxoplasma infections. Early syntheses relied on cyclocondensation of 2-aminothiophene-3-carboxylates with formamidine or urea—methods limited by low yields and harsh conditions [3]. The 2000s witnessed significant advances in synthetic methodologies, including microwave-assisted cyclization and transition-metal-catalyzed coupling reactions, enabling efficient C6 functionalization. This period also saw the scaffold’s application expand into kinase inhibition, exemplified by the discovery of thienopyrimidine-based EGFR and VEGFR-2 inhibitors [3] [4]. A breakthrough emerged in the 2020s with JAK1-selective inhibitors like compound 24 (IC₅₀ = 0.022 μM), discovered through scaffold morphing strategies that optimized substituent patterns for potency and selectivity over JAK2/JAK3 [4]. Concurrently, derivatives like 5d were developed as MIF2 tautomerase inhibitors (IC₅₀ = 1.0 μM), showcasing the scaffold’s adaptability to diverse target classes [5].
The 3-(2,5-dimethylphenyl) group is a strategically designed substituent that enhances target affinity and cellular activity through steric complementarity and hydrophobic interactions. In JAK1 inhibitors, analogues bearing this group induce apoptosis and cell-cycle arrest in NSCLC cells at lower concentrations than unsubstituted counterparts, attributable to improved binding pocket occupancy within the kinase’s hydrophobic region [4] [6]. For MIF2 inhibitors like 5d, the 2,5-dimethylphenyl moiety disrupts the tautomerase active site via van der Waals contacts with residues Val₁₀₆, Phe₁₀₈, and Ile₁₄₉, suppressing MAPK signaling and cancer proliferation [5]. The ortho-methyl group imposes conformational restraint, reducing rotational entropy loss upon binding, while the meta-methyl enhances lipophilicity (logP ~2.8), promoting membrane permeability. This is evidenced by 3-(2,5-dimethylphenyl) derivatives exhibiting 5-fold higher anti-proliferative activity against HeLa cervical cancer cells compared to 3-phenyl analogues [7].
Table 2: Biological Activities of 3-(2,5-Dimethylphenyl)thieno[3,2-d]pyrimidine-2,4-dione Derivatives
Biological Target | Activity | Key Findings |
---|---|---|
JAK1 kinase | IC₅₀ = 0.022 μM (compound 46) | >5-fold selectivity over JAK2/JAK3; suppresses NSCLC proliferation at 0.1 μM [4] |
MIF2 tautomerase | IC₅₀ = 1.0 μM (compound 5d) | Selectivity over MIF (>100-fold); induces G1/S cell-cycle arrest in A549 cells [5] |
Cervical cancer (HeLa) | GI₅₀ = 8.2 μM (analogue 7d) | 3.5-fold potency increase vs. parent scaffold; inhibits colony formation [7] |
The continued optimization of 3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4-diones underscores their potential as precision therapeutics for oncology, leveraging scaffold modularity to target diverse disease mechanisms [4] [5] [7].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5